![molecular formula C22H33N5O4 B2802370 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea CAS No. 895417-22-8](/img/structure/B2802370.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C22H33N5O4 and its molecular weight is 431.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a complex arrangement that includes a dihydrobenzo[dioxin] moiety, which is known for its interaction with various biological targets.
Research indicates that compounds similar to this compound may act on several key biological pathways:
- Alpha(2)-Adrenoceptor Antagonism : Some derivatives exhibit potent antagonistic activity at alpha(2)-adrenergic receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. This activity suggests potential applications in treating these conditions by modulating noradrenergic signaling .
- PARP Inhibition : Similar compounds have been studied for their ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP has therapeutic implications in cancer treatment, particularly in cancers with defective DNA repair mechanisms .
Biological Activity Studies
A series of studies have evaluated the biological activity of related compounds through various assays. The following table summarizes key findings related to their potency and selectivity:
Compound | Target | IC50 (μM) | Notes |
---|---|---|---|
Compound A | Alpha(2)-Adrenoceptor | 0.88 | High selectivity over alpha(1) and D(2) receptors |
Compound B | PARP1 | 0.082 | Most potent inhibitor identified |
Compound C | Mycobacterium tuberculosis | 72.9 | Moderate affinity for UGM |
Case Studies
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotective effects, a derivative of the compound was administered to animal models exhibiting symptoms of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuroinflammation markers, suggesting potential use in treating Alzheimer's disease .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of the compound against various cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with notable effects against breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Eigenschaften
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[3-(4-ethylpiperazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O4/c1-2-25-8-10-26(11-9-25)7-3-6-23-22(29)24-17-14-21(28)27(16-17)18-4-5-19-20(15-18)31-13-12-30-19/h4-5,15,17H,2-3,6-14,16H2,1H3,(H2,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWSPOKXQAPKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.